molecular formula C24H41N3O B6131104 2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol

2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol

Cat. No. B6131104
M. Wt: 387.6 g/mol
InChI Key: UMKAKLZTCBLTPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol is not fully understood. However, it is believed to act as a modulator of the serotonin and dopamine neurotransmitter systems, which are involved in regulating mood, emotion, and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol can produce anxiolytic effects by reducing anxiety-like behaviors in animal models. It has also been found to have antidepressant effects by increasing the levels of serotonin and dopamine in the brain. Additionally, it has been shown to have antipsychotic effects by blocking the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol in lab experiments include its high potency, selectivity, and specificity for the serotonin and dopamine neurotransmitter systems. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol. These include investigating its potential applications in treating various psychiatric disorders, such as anxiety disorders, depression, and schizophrenia. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, research on the synthesis of this compound and its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol is a promising compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs for the treatment of psychiatric disorders.

Synthesis Methods

The synthesis of 2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol involves the reaction of 1-(2-phenylethyl)-4-piperidinylamine with 1-(3-methylbutyl)piperazine in the presence of ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified through column chromatography.

Scientific Research Applications

2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol has been studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to have promising effects on the central nervous system, including anxiolytic, antidepressant, and antipsychotic properties.

properties

IUPAC Name

2-[1-(3-methylbutyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H41N3O/c1-21(2)8-16-26-17-18-27(20-24(26)12-19-28)23-10-14-25(15-11-23)13-9-22-6-4-3-5-7-22/h3-7,21,23-24,28H,8-20H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMKAKLZTCBLTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCN(CC1CCO)C2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H41N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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